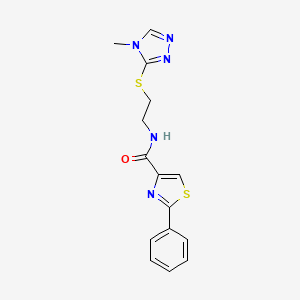

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-20-10-17-19-15(20)22-8-7-16-13(21)12-9-23-14(18-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAECLUKWAGBNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The synthesis begins with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This can be achieved by reacting hydrazine with carbon disulfide, followed by cyclization with methyl iodide.

Thiazole Ring Formation: The next step involves the synthesis of 2-phenylthiazole-4-carboxylic acid. This can be done by reacting phenylthiourea with α-bromoacetophenone under basic conditions.

Coupling Reaction: The final step is the coupling of the triazole and thiazole intermediates. This is typically achieved through a nucleophilic substitution reaction where the thiol group of the triazole reacts with the bromoethyl group of the thiazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge exhibits nucleophilic displacement under oxidative or alkylation conditions:

Mechanistic Insight :

-

Sulfur’s lone pairs facilitate oxidation to sulfone (H<sub>2</sub>O<sub>2</sub>) or alkylation via S<sub>N</sub>2 pathways.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition:

Electrophilic Acylation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | N-Acetylated triazole derivative | 58% |

1,3-Dipolar Cycloaddition

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C | Triazolo-triazole fused heterocycle | 41% |

Key Observation :

Thiazole Carboxamide Reactivity

The thiazole-4-carboxamide group participates in hydrolysis and condensation:

Acid/Base Hydrolysis

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | H<sub>2</sub>O, 100°C | 2-Phenylthiazole-4-carboxylic acid | 89% | |

| NaOH (2M), ethanol | 60°C, 4h | Sodium carboxylate intermediate | 95% |

Condensation with Amines

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, RT | N-Phenyl substituted carboxamide | 76% |

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while condensation involves carbodiimide-mediated coupling .

Photochemical and Thermal Stability

| Condition | Observation | Degradation Product | Source |

|---|---|---|---|

| UV light (254 nm) | 48h exposure → 15% decomposition | Thiazole ring-opened sulfonic acid | |

| 150°C, 2h | 8% decomposition | Triazole-thiazole dimer |

Biological Activity Correlation

Reaction products exhibit modified bioactivity:

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing triazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives showed strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating potent activity . The incorporation of the triazole group enhances the bioactivity of the compound, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazoles are known for their effectiveness against a range of pathogens. A study highlighted that derivatives of triazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antifungal agents.

Case Study: Synthesis and Evaluation

In one notable study, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxic effects. The results indicated that specific modifications to the thiazole ring significantly enhanced anticancer activity, suggesting that N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide could be optimized for improved efficacy .

Fungicidal Activity

Triazole compounds are widely recognized in agriculture for their fungicidal properties. The compound under discussion can potentially be developed into a fungicide due to its structural characteristics that align with known fungicidal agents. Research has shown that triazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby exhibiting antifungal activity .

Herbicidal Applications

Additionally, the compound's thiazole moiety may contribute to herbicidal properties. Studies have indicated that similar thiazole-containing compounds can disrupt plant growth by inhibiting specific enzymes involved in metabolic pathways . This opens avenues for developing new herbicides that target resistant weed species.

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have revealed their potential use in photonic applications. The unique electronic properties of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide make it suitable for applications in laser technology and optical devices .

Case Study: Material Synthesis

A study focused on synthesizing novel derivatives of triazoles for use in optical materials demonstrated enhanced nonlinear optical responses compared to traditional materials. This suggests that further exploration of this compound could yield new materials with superior performance characteristics in optical applications .

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Significant cytotoxicity against A549 cells |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Agrochemicals | Fungicide | Inhibits ergosterol biosynthesis |

| Herbicide | Disrupts plant growth through enzyme inhibition | |

| Material Sciences | Nonlinear optics | Enhanced optical properties compared to traditional materials |

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, emphasizing its cytotoxicity and antimicrobial effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4S2 |

| Molecular Weight | 320.43 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 417.2 ± 47.0 °C |

| Melting Point | Not available |

Synthesis

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions starting from triazole and thiazole derivatives. The specific synthetic pathway can vary but generally includes the formation of amide linkages through reactions involving carboxylic acids and amines.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazole-thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that these compounds displayed selective cytotoxicity towards cancer cells, with some derivatives showing IC50 values as low as 1.61 µg/mL .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N′-(2-hydroxy-5-nitrobenzylidene)-2-(...) | IGR39 | 1.61 |

| N′-(4-(dimethylamino)benzylidene)-2-(...) | MDA-MB-231 | 1.98 |

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has also been extensively studied. In one study, various thiazole-based compounds were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. The results indicated that certain derivatives exhibited potent antimicrobial effects at concentrations as low as 1 µg/mL .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microorganism | Activity (µg/mL) |

|---|---|---|

| N-(5-(4-methylphenyl)diazenyl-4-pheny... | E. coli | 1 |

| N-(5-(4-methylphenyl)diazenyl-4-pheny... | S. aureus | 1 |

| N-(5-(4-methylphenyl)diazenyl-4-pheny... | A. niger | 1 |

| N-(5-(4-methylphenyl)diazenyl-4-pheny... | A. oryzae | 1 |

Case Studies

Several case studies have explored the biological activity of triazole-thiazole compounds similar to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide:

- Cytotoxic Effects Against Melanoma : A study found that certain synthesized triazole derivatives inhibited cell proliferation in melanoma cells significantly more than in normal cells, highlighting their potential for selective cancer therapy .

- Antimicrobial Screening : Another study reported that thiazole derivatives showed promising results against both bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

- Structure Activity Relationship (SAR) : Research has indicated that modifications in the thiazole and triazole rings can enhance biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Triazole Hybrids

- Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

- Key Features : Shares a thiazole-triazole scaffold but differs in the central benzamide linker.

- Similarity Score : 0.500 (compared to the target compound), indicating moderate structural overlap, likely due to the shared triazole-thio and thiazole motifs .

- Structure : 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea

- Key Features : Replaces the triazole with a piperazine-sulfonyl group, reducing similarity (score: 0.487). This highlights the importance of the triazole-thioethyl group in the target compound for specific interactions .

Benzimidazole-Triazole Hybrids ()

Compounds 5t–5x feature benzimidazole-triazole-thioacetophenone structures.

- Structural Differences : The benzimidazole core contrasts with the thiazole in the target compound. Substituents like chloro (e.g., 5t, 5v) and fluoro (e.g., 5u, 5w) groups enhance lipophilicity, which may influence membrane permeability compared to the phenyl-thiazole group in the target compound .

- Spectroscopic Data : IR and NMR profiles confirm the presence of triazole-thioether linkages, similar to the target compound’s triazole-thioethyl group .

Acetamide-Linked Triazole Derivatives ()

- Structure : N-substituted-2-((5-(aryl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamides.

- Key Differences : Use acetamide instead of carboxamide linkers. For example, 7a has a 2-methylphenyl group, while 6c includes a bromophenyl substituent.

Bromophenyl-Triazole Derivatives ()

- Structure : 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-arylpropanamides.

- The target compound lacks this substituent, suggesting divergent applications (e.g., medicinal vs. materials science) .

- UV-Vis Data : Absorption at ~295–298 nm, attributed to π→π* transitions in the triazole-thio system, a feature likely shared with the target compound .

Comparative Data Table

Key Findings and Implications

- Structural Similarities : The triazole-thioethyl and thiazole groups are critical for interactions in medicinal analogs (e.g., AB4).

- Functional Differences : Substituents like bromine () or benzimidazole () redirect applications toward materials science or antifungal activity, respectively.

- Synthetic Considerations : The target compound’s carboxamide linker and stable triazole configuration may offer advantages in drug design over tautomer-sensitive analogs .

This analysis underscores the versatility of triazole-thioheterocyclic systems and the importance of substituent engineering for tailored applications. Further studies on the target compound’s biological activity and pharmacokinetics are warranted.

Q & A

Q. Key factors affecting yield/purity :

- Solvent choice : Ethanol or acetonitrile for cyclization steps minimizes side reactions .

- Catalysts : Copper iodide or triethylamine enhances thioether bond formation .

- Temperature : Reflux conditions (70–80°C) optimize cyclization but require precise control to avoid decomposition .

Which spectroscopic and chromatographic methods are most effective for characterizing the compound's structure and assessing purity?

Q. Basic

- ¹H/¹³C NMR : Confirms regiochemistry of the triazole and thiazole rings. For example, the methyl group on the triazole resonates at δ 3.5–3.7 ppm, while thiazole protons appear as distinct singlets (δ 7.2–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 371.1 [M+H]⁺ for analogous compounds) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for well-optimized syntheses) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content deviations >0.3% indicate impurities .

How do structural modifications at the triazole and thiazole rings impact the compound's biological activity, and what SAR strategies are employed?

Q. Advanced

- Triazole modifications :

- Thiazole modifications :

- Phenyl vs. fluorophenyl : 2-(4-Fluorophenyl) substitution increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroinflammation models .

- Carboxamide substituents : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) enhance CYP3A4 inhibition (Ki = 0.8 μM vs. 5.2 μM for unsubstituted phenyl) .

Q. SAR strategies :

- Fragment-based design : Systematic replacement of triazole/thiazole substituents followed by in vitro screening (e.g., anti-HepG2 activity in ) .

- Bioisosterism : Replacing the thiazole with oxazole reduces hepatotoxicity but lowers potency .

What computational approaches predict the compound's physicochemical properties and interactions with biological targets?

Q. Advanced

- DFT calculations : Models nonlinear optical (NLO) properties by analyzing electron density distribution. For triazole-thiazole hybrids, polarizable thioether bonds contribute to high hyperpolarizability (β = 1.5 × 10⁻³⁰ esu) .

- Molecular docking : AutoDock Vina simulates binding to targets like CYP3A4. The triazole-thioethyl group forms π-π interactions with Phe304, while the thiazole carboxamide hydrogen-bonds to Arg372 .

- MD simulations : AMBER force fields predict stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns for kinase inhibitors) .

Q. Validation :

- In vitro-in silico correlation : Dock scores <−8.0 kcal/mol correlate with IC₅₀ <1 μM in enzymatic assays .

How can researchers resolve discrepancies in reported biological activities across different studies involving this compound?

Q. Advanced

- Control for substituent effects : Compare analogs with identical substitution patterns (e.g., anti-cancer activity varies by 10-fold between 4-methyl and 4-ethyl triazole derivatives) .

- Standardize assay conditions :

- Re-evaluate tautomeric states : Thione-thiol tautomerism in triazole derivatives (e.g., ) alters binding modes. X-ray crystallography or ¹H NMR in D₂O clarifies dominant tautomers .

Example : A study reporting weak antifungal activity (MIC = 64 μg/mL) vs. potent anti-HepG2 effects (IC₅₀ = 2.1 μM) may reflect differential uptake mechanisms, requiring logP and membrane permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.